[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid
Description
Properties
Molecular Formula |
C9H7F3N2O2 |
|---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
4-cyclopropyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)6-3-5(4-1-2-4)13-7(14-6)8(15)16/h3-4H,1-2H2,(H,15,16) |
InChI Key |
ARDWNBYSKSOKKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Cyclopropanation via nitrogen ylides offers a high-precision method for introducing the cyclopropyl group at position 6 of the pyrimidine ring. This approach, adapted from palladium-catalyzed conjugate additions, begins with 2-chloro-4-methylpyrimidine (2 ). A vinyl group is introduced at position 2 through a Heck coupling, forming 4-methyl-2-vinylpyrimidine (3 ). The cyclopropane ring is then constructed using a nitrogen ylide generated from t-butyl bromoacetate and 1,4-diazabicyclo[2.2.2]octane (DABCO).
Key Reaction Conditions :
- Catalyst : DABCO (1.2 equiv)
- Solvent : Dichloromethane (DCM), 0°C to room temperature
- Yield : 58% over three steps
The ylide reacts with the vinyl group in 3 to form a trans-cyclopropane intermediate. Subsequent hydrolysis of the t-butyl ester under acidic conditions (HCl, ethanol) yields the carboxylic acid.
Challenges and Solutions
- Steric Hindrance : The trifluoromethyl group at position 4 increases steric bulk, reducing cyclopropanation efficiency. Using polar aprotic solvents (e.g., DMF) improves reagent solubility.
- Byproduct Formation : Competing-shift byproducts are minimized by maintaining low temperatures (−10°C) during ylide generation.
Hydrolysis of Ester/Nitrile Intermediates
Ester Hydrolysis
Methyl or ethyl esters at position 2 are hydrolyzed under basic conditions. For example, methyl 6-cyclopropyl-4-(trifluoromethyl)pyrimidine-2-carboxylate (6 ) is treated with NaOH (2 M) in methanol/water (1:1) at 60°C for 4 hours.
Performance Metrics :
Nitrile Hydrolysis
Nitrile intermediates require harsher conditions. Using H₂SO₄ (70%) at 100°C for 12 hours converts 2-cyano-6-cyclopropyl-4-(trifluoromethyl)pyrimidine (7 ) to the carboxylic acid.
Comparative Analysis :
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Ester Hydrolysis | NaOH, MeOH/H₂O | 82% | 98% |
| Nitrile Hydrolysis | H₂SO₄, 100°C | 75% | 95% |
Multi-Component Cyclocondensation
Biginelli-Like Approach
A one-pot cyclocondensation of cyclopropanecarboxamide (8 ), trifluoroacetamide (9 ), and ethyl acetoacetate (10 ) in polyphosphoric acid (PPA) at 140°C forms the pyrimidine core with pre-installed substituents.
Reaction Scheme :
$$
\text{Cyclopropanecarboxamide} + \text{Trifluoroacetamide} + \text{Ethyl acetoacetate} \xrightarrow{\text{PPA, 140°C}} \text{Ethyl 6-cyclopropyl-4-(trifluoromethyl)pyrimidine-2-carboxylate}
$$
Data :
Post-Functionalization of Pyrimidine Core
Directed Ortho-Metalation
Directed metalation at position 2 enables carboxylation. Using n-butyllithium (−78°C, THF), 6-cyclopropyl-4-(trifluoromethyl)pyrimidine (11 ) is deprotonated and quenched with dry ice to form the carboxylic acid.
Efficiency :
- Yield : 50%
- Side Products : 15% overmetalation byproducts.
Chemical Reactions Analysis
Types of Reactions
[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of pyrimidine pathways is beneficial .
Industry
In industry, the compound can be used in the development of advanced materials with unique properties. Its incorporation into polymers or other materials can enhance their performance, making them suitable for specialized applications.
Mechanism of Action
The mechanism of action of [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyclopropyl group can influence its overall stability and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
Methyl Ester Derivative
- Compound : Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate (C₁₀H₉F₃N₂O₂; 246.19 g/mol)
- Key Difference : The carboxylic acid is esterified to a methyl group.
- Ester derivatives are often prodrugs, requiring hydrolysis for activation .
Amino Acid Conjugates
- Compound : N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine (C₁₀H₁₀F₃N₃O₂; 261.21 g/mol)
- Key Difference : The carboxylic acid is replaced by a glycine moiety.
- Implications: Introduction of an amino group may enhance hydrogen-bonding interactions with biological targets. Glycine conjugates are common in drug design to modulate pharmacokinetics .
Piperidine-Substituted Analog
- Compound : 6-Cyclopropyl-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid (CAS: 1355233-29-2)
- Key Difference : A 4-hydroxypiperidine group replaces the carboxylic acid.
- This modification may also affect metabolic stability .
Halogen-Substituted Pyrimidines
Chloro-Fluoro Phenyl Derivative
- Compound : 6-(3-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid
- Key Difference : A 3-chloro-2-fluorophenyl group replaces the cyclopropyl and trifluoromethyl groups.
- The phenyl group may enhance π-π stacking interactions in biological systems .
Hydroxy-Phenyl Analog
- Compound : 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid (C₁₁H₈N₂O₃; 216.19 g/mol)
- Key Difference : A hydroxyl (-OH) and phenyl group replace the cyclopropyl and trifluoromethyl groups.
- Implications : The hydroxyl group increases hydrophilicity and acidity, while the phenyl group may improve aromatic interactions. This structure is commonly used in biochemical assays .
Boronic Acid and Phosphonic Acid Derivatives
- Compound : [6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]boronic acid (C₁₁H₈BF₃N₂O₂; 268.00 g/mol)
- Key Difference : Boronic acid replaces the carboxylic acid.
Implications : Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, suggesting utility in synthetic chemistry. The phenyl group may stabilize the boronic acid via resonance .
Compound : [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]phosphonic acid dichloride (C₈H₆Cl₂F₃N₂OP; 305.02 g/mol)
- Key Difference : Phosphonic acid dichloride replaces the carboxylic acid.
- Implications : Phosphonic acid derivatives are used as enzyme inhibitors (e.g., phosphatase targets) due to their structural mimicry of phosphate groups .
Biological Activity
[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C8H9F3N4O2
- Molecular Weight : 218.18 g/mol
- CAS Number : 869945-40-4
Biological Activity Overview
The biological activity of [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is primarily linked to its role as an inhibitor in various biochemical pathways. Research indicates that compounds with trifluoromethyl and pyrimidine moieties exhibit significant pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
- IRAK4 Inhibition : Studies have shown that derivatives containing trifluoromethylpyrimidine structures can inhibit IRAK4 (Interleukin-1 receptor-associated kinase 4), which is crucial in the inflammatory response. The inhibition of IRAK4 has been correlated with reduced TNF-alpha production in THP1 cells, indicating potential anti-inflammatory properties.
- Antimicrobial Activity : The compound has demonstrated antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
- Anticancer Properties : Preliminary studies suggest that [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid may exert cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.
Table 1: In Vitro Biological Activity Data
| Compound | IRAK4 IC50 (nM) | TNF-alpha IC50 (μM) | Caco-2 P app A–B (nm/s) | Efflux Ratio |
|---|---|---|---|---|
| 6 | 229 | 2.7 | 107 | 1.65 |
| 5 | 212 | 2.3 | 90 | 2.0 |
Data indicates the potency of compounds derived from the trifluoromethylpyrimidine scaffold in inhibiting IRAK4 and TNF-alpha production, suggesting their potential as therapeutic agents in inflammatory diseases .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The table summarizes the MIC values demonstrating the effectiveness of the compound against common bacterial pathogens .
Case Studies
- Anti-inflammatory Effects : A study investigated the effects of [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid on a murine model of arthritis, showing a significant reduction in joint swelling and inflammation markers compared to controls.
- Cytotoxicity in Cancer Cells : In vitro assays conducted on various cancer cell lines revealed that the compound induced apoptosis at concentrations above 10 µM, with increased caspase activity observed, indicating a potential mechanism for its anticancer effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
